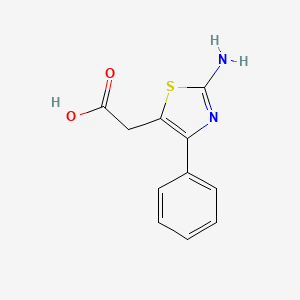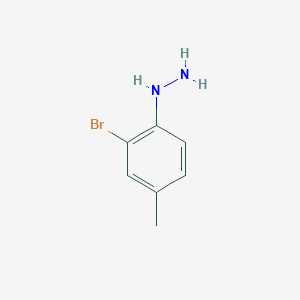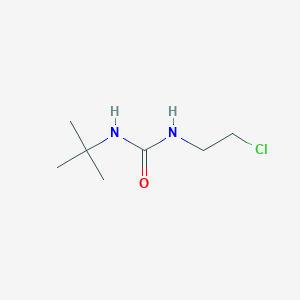![molecular formula C12H13F3N2O2 B1331592 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 582325-39-1](/img/structure/B1331592.png)
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid, also known as TFPPCA, is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid that is soluble in water and has a melting point of 76-77°C. TFPPCA is a versatile compound with a wide range of applications in the field of organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Aminopyrroles : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, a trifluoromethyl-containing building block, has been used for preparing trifluoromethyl-substituted aminopyrroles. This involves the 2H-azirine ring expansion strategy, leading to various derivatized pyrroles including those with piperidinyl groups (Khlebnikov et al., 2018).
Metalation and Functionalization of Trifluoromethyl-Substituted Pyridines : The metalation of 2-(trifluoromethyl)pyridine can be carboxylated or functionalized at specific positions, demonstrating the flexibility in creating various derivatives including piperidine-4-carboxylic acid compounds (Schlosser & Marull, 2003).
Crystal Structure Analysis : The structure of 5-(trifluoromethyl)picolinic acid monohydrate, closely related to the compound , has been analyzed to reveal a water-bridged hydrogen-bonding network, which is crucial for understanding the interactions and stability of such molecules (Ye & Tanski, 2020).
Chemical Reactions and Transformations
Hydrogenation Studies : Research has focused on the hydrogenation of pyridine-carboxylates and their transformation into piperidine-2-carboxylic acid derivatives, illustrating the chemical versatility of these compounds (Bolós et al., 1994).
Synthesis of Piperidine Derivatives : Studies on the synthesis of substituted α-trifluoromethyl piperidinic derivatives have been conducted, highlighting the pathways to create such compounds, which are valuable in various chemical applications (Rioton, Pardo, & Cossy, 2017).
Synthesis of Functionalized Pyridines : Research demonstrates the synthesis of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone, indicating the potential for generating a wide array of pyridine and piperidine-based derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Vibrational and Spectroscopic Studies
- Vibrational Spectrum Analysis : The vibrational spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid, a closely related compound, has been studied, providing insights into the physical properties relevant to its derivatives (Vural, 2016).
Wirkmechanismus
Target of Action
The primary targets of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid are currently unknown. This compound is used in laboratory settings for the synthesis of other substances
Mode of Action
Without information on the specific biological targets of this compound, it’s challenging to describe its mode of action. The trifluoromethyl group in the compound is known to significantly impact chemical reactivity and physico-chemical behavior .
Pharmacokinetics
The compound is classified as Acute Toxicity Category 3, indicating it is toxic if swallowed . This suggests that the compound may be absorbed through the gastrointestinal tract, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.
Result of Action
The compound is known to cause skin and eye irritation, and it may cause respiratory irritation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s reactivity and its interactions with biological targets. The trifluoromethyl group in this compound is known to impact the compound’s chemical reactivity and physico-chemical behavior , which could influence its action under different environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-1-3-10(16-9)17-6-4-8(5-7-17)11(18)19/h1-3,8H,4-7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPFAFUAKAKTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)






![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)


